

Application Notes and Protocols for Conditional Knockout of BUR1 in Yeast

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of essential genes in yeast, such as the cyclin-dependent kinase **BUR1**, necessitates conditional knockout strategies to elucidate their cellular functions. **BUR1**, in complex with its cyclin Bur2, plays a crucial role in various cellular processes, including transcription elongation, cell cycle progression, and telomere maintenance.[1][2][3][4][5] Complete deletion of the **BUR1** gene is lethal, making conditional systems indispensable for its functional analysis.

This document provides detailed application notes and protocols for creating a conditional knockout of **BUR1** in Saccharomyces cerevisiae using the Auxin-Inducible Degron (AID) system. This powerful technique allows for the rapid and specific degradation of a target protein upon the addition of the plant hormone auxin. An alternative method, the Tet-Off system, which allows for the transcriptional repression of the target gene, is also briefly discussed.

Principle of the Auxin-Inducible Degron (AID) System

The AID system is a powerful tool for achieving conditional protein depletion. It relies on two key components ectopically expressed in yeast:



- Oryza sativa TIR1 (OsTIR1): An F-box protein from rice that is a component of the SCF ubiquitin ligase complex.
- Auxin-Inducible Degron (AID): A small degradation tag derived from the Arabidopsis thaliana protein IAA17, which is fused to the protein of interest (e.g., **Bur1**).

In the presence of auxin (indole-3-acetic acid, IAA), OsTIR1 interacts with the AID tag, leading to the ubiquitination and subsequent proteasomal degradation of the AID-tagged protein. This results in a rapid and reversible depletion of the target protein.

Application Notes Choosing a Conditional Knockout System

Both the AID and Tet-Off systems are effective for creating conditional knockouts. The choice between them depends on the specific experimental goals.

Feature	Auxin-Inducible Degron (AID) System	Tet-Off System
Mechanism	Post-translational protein degradation	Transcriptional repression
Inducer	Auxin (IAA)	Tetracycline or Doxycycline (Dox)
Kinetics	Rapid protein depletion (minutes to hours)	Slower, dependent on mRNA and protein turnover
Reversibility	Reversible upon removal of auxin	Reversible upon removal of tetracycline/doxycycline
System Components	OsTIR1 expression and AID- tagging of the target protein	Expression of a tetracycline- controlled transactivator (tTA) and modification of the target gene's promoter with tetracycline operator sequences (tetO)



For studying the immediate effects of protein loss, the AID system is generally preferred due to its rapid kinetics. The Tet-Off system is suitable for experiments where a gradual depletion of the protein is desired.

Expected Phenotypes of BUR1 Conditional Knockout

Depletion of **Bur1** is expected to result in several distinct phenotypes based on its known functions:

- Transcription Elongation Defects: Bur1 phosphorylates the C-terminal domain (CTD) of RNA polymerase II and the elongation factor Spt5. Its depletion leads to reduced Spt5 phosphorylation and may affect transcription processivity.
- Cell Cycle Arrest: Bur1 is required for progression through the G1 phase of the cell cycle.
 Conditional knockout is expected to cause cell cycle arrest in G1.
- Telomere Shortening: Mutations in **BUR1** have been shown to result in short telomeres, a role independent of its function in histone modification.
- Sensitivity to Transcriptional Inhibitors:bur1 mutants often exhibit sensitivity to drugs like 6azauracil (6AU) and mycophenolic acid (MPA), which inhibit nucleotide biosynthesis and thus challenge transcription elongation.

Experimental Protocols

Protocol 1: Construction of a BUR1-AID Strain

This protocol describes the steps to endogenously tag **BUR1** with an AID degron at its C-terminus. This involves homologous recombination of a PCR-generated cassette containing the AID tag and a selectable marker.

Materials:

- Yeast strain constitutively expressing OsTIR1 (e.g., from the pADH1 promoter integrated at a neutral locus).
- Plasmid containing the AID-tag sequence and a selectable marker (e.g., pKan-AID-3xHA).



- High-fidelity DNA polymerase for PCR.
- Primers for amplifying the tagging cassette (see Table 1).
- Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol).
- Selective growth media (e.g., YPD + G418).

Table 1: Primer Design for C-terminal Tagging of BUR1 with AID

Primer	Sequence (5' to 3')	Description
Forward	[40-50 nt upstream of BUR1 stop codon]-[20 nt homologous to the tagging plasmid]	Contains homology to the C- terminal region of the BUR1 open reading frame and to the tagging plasmid.
Reverse	[40-50 nt downstream of BUR1 stop codon]-[20 nt homologous to the tagging plasmid]	Contains homology to the 3' untranslated region of BUR1 and to the tagging plasmid.

Procedure:

- Design and Order Primers: Design forward and reverse primers to amplify the AID tagging
 cassette. The 5' ends of the primers should contain 40-50 nucleotides of homology to the
 regions immediately upstream and downstream of the BUR1 stop codon, respectively. The 3'
 ends should be homologous to the tagging plasmid sequence flanking the AID tag and
 selectable marker.
- PCR Amplification of the Tagging Cassette: Perform PCR using the tagging plasmid as a template and the designed primers to amplify the AID-marker cassette.
- Purify PCR Product: Purify the PCR product using a standard PCR purification kit to remove primers and polymerase.
- Yeast Transformation: Transform the OsTIR1-expressing yeast strain with the purified PCR product using the lithium acetate method.



- Selection of Transformants: Plate the transformed cells on selective media (e.g., YPD containing G418 if using a KanMX marker) and incubate at 30°C for 2-3 days until colonies appear.
- Verification of Correct Integration:
 - Colony PCR: Pick individual colonies and perform PCR using a forward primer annealing upstream of the **BUR1** C-terminus and a reverse primer annealing within the AID-marker cassette. A second PCR with primers flanking the entire integration site can confirm the absence of the wild-type locus.
 - Western Blotting: Confirm the expression of the Bur1-AID fusion protein by Western blotting using an antibody against the tag (e.g., HA) or against Bur1. The fusion protein should be of the expected higher molecular weight.

Protocol 2: Phenotypic Analysis of the BUR1-AID Strain

This protocol outlines experiments to characterize the effects of **Bur1** depletion.

Materials:

- Verified BUR1-AID yeast strain.
- · YPD liquid media and agar plates.
- Auxin (Indole-3-acetic acid, IAA) stock solution (e.g., 1 M in DMSO).
- Microscope.
- Flow cytometer for cell cycle analysis.
- Reagents for protein extraction and Western blotting.
- Reagents for Southern blotting or qPCR for telomere length analysis.

Procedure:

Growth Analysis:



- Grow the BUR1-AID strain overnight in YPD liquid medium.
- Dilute the culture to an OD600 of ~0.1 in fresh YPD.
- Prepare a serial dilution series (e.g., 10-fold dilutions).
- \circ Spot 5 μL of each dilution onto YPD plates and YPD plates containing a final concentration of 500 μM auxin.
- Incubate the plates at 30°C for 2-3 days and observe for growth defects in the presence of auxin.
- Protein Depletion Kinetics:
 - Grow a liquid culture of the BUR1-AID strain to mid-log phase (OD600 ~0.5).
 - Add auxin to a final concentration of 500 μM.
 - Take samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after auxin addition.
 - Prepare protein extracts from each time point and perform Western blotting to detect the
 Bur1-AID protein. This will determine the rate of protein degradation.
- Cell Cycle Analysis:
 - Grow the BUR1-AID strain to mid-log phase and add auxin.
 - Take samples at different time points and fix the cells (e.g., with ethanol).
 - Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry to determine the cell cycle distribution.
- Telomere Length Analysis:
 - Grow the BUR1-AID strain in the presence and absence of auxin for multiple generations.
 - Extract genomic DNA.

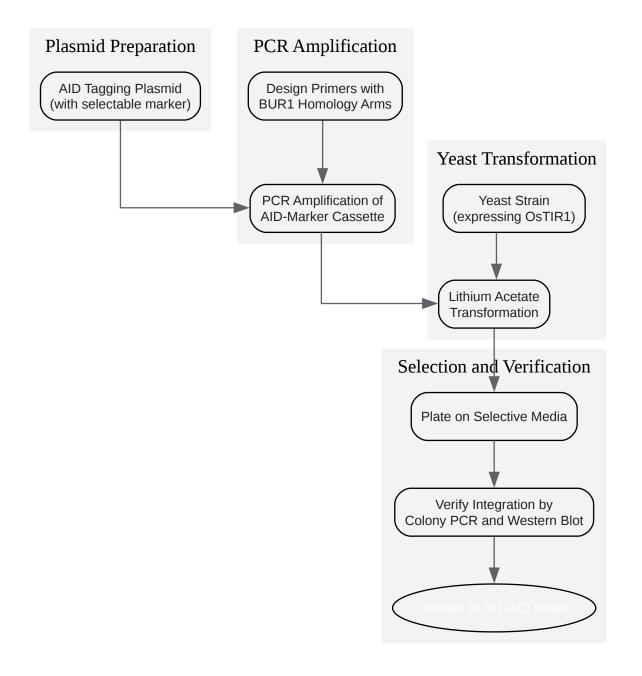




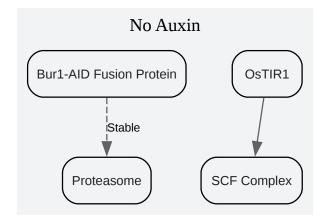
• Analyze telomere length by Southern blotting using a telomere-specific probe or by qPCR.

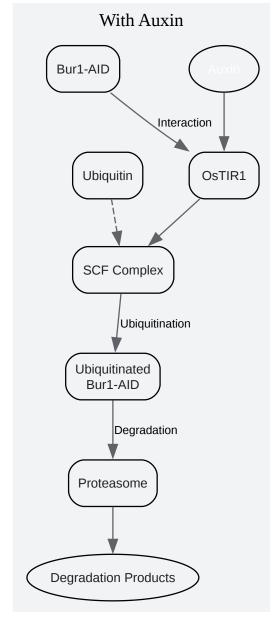
Visualizations Experimental Workflow for Generating a BUR1-AID Strain



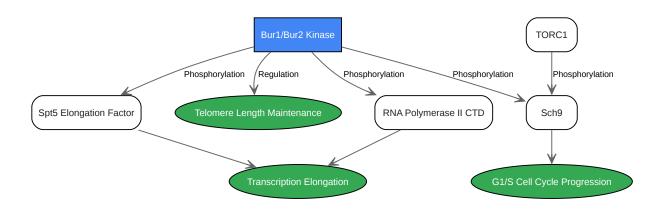












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